C111 Peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

C111 Peptide is a peptide.

Aplicaciones Científicas De Investigación

Alzheimer’s Disease and β-Amyloid Fibrils

- Activation of Classical C Pathway by β-Amyloid Fibrils : Studies have revealed that β-amyloid peptides, which accumulate in the brain of Alzheimer’s disease patients, can bind C1q and activate the classical C pathway. The C1 binding site of β-amyloid fibrils is located in the acidic N-terminal 1–11 region of the Aβ1–42 peptide, indicating a potential therapeutic target in Alzheimer's disease treatment (Tacnet-Delorme, Chevallier, & Arlaud, 2001).

Cyclization and Immunomodulatory Features

- Enhanced Function of Cyclic Peptides in Inflammation : Research on a cyclic peptide termed C1, consisting of alternating d-, l-amino acids, demonstrated its ability to inhibit IL-2 production and reduce T-cell mediated inflammation. This suggests the potential use of C1 in treating autoimmune diseases like asthma and arthritis (Ali et al., 2014).

Gene Expression Enhancement

- C105Y Peptide and Gene Expression : The C105Y peptide, based on α1-antitrypsin, enhances gene expression from DNA nanoparticles. This peptide shows rapid nuclear localization in human hepatoma cells, suggesting its use in targeted gene therapy (Rhee & Davis, 2006).

Insulin Gene Transcription Regulation

- C1/RIPE3b1 Factor in Pancreatic-β-Cell Function : Research identified the C1/RIPE3b1 activator as a key factor in regulating pancreatic-β-cell-specific and glucose-regulated transcription of the insulin gene, which could have implications in diabetes treatment and understanding insulin regulation (Matsuoka et al., 2003).

Protease Activity and Cell Membrane Interaction

- C1 Peptide and Protease Activity : A study focusing on the C1 peptide from human erythrocyte band 3 protein found that it exhibits protease activity, suggesting its role in cellular processes related to membrane proteins (Fu et al., 2004).

Role in Commensal Bacteria

- C11 Protease in Bacterial Immune Responses : A secreted C11 protease from commensal gut bacteria mediates immune responses and activates bacterial pathogenic toxins. Understanding its substrate recognition and inhibition can provide insights into host-microbiome interactions (Roncase et al., 2017).

Nanofibril Formation

- Self-Assembly of C12-Abeta(11-17) into Nanofibrils : The study of a peptide-amphiphile, C12-Abeta(11-17), revealed its strong ability to form ordered nanofibrils. This finding contributes to the understanding of amyloid fibrillogenesis and biomaterial fabrication (Deng et al., 2009).

Propiedades

Número CAS |

146935-77-5 |

|---|---|

Nombre del producto |

C111 Peptide |

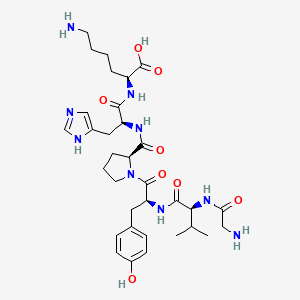

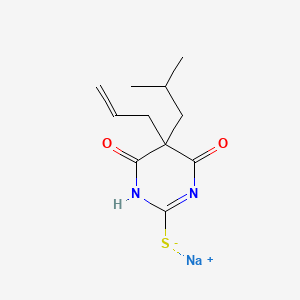

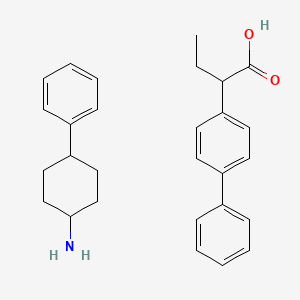

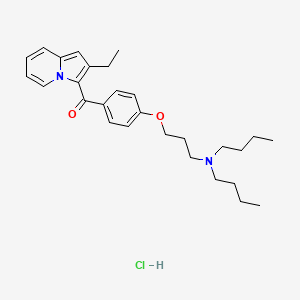

Fórmula molecular |

C33H49N9O8 |

Peso molecular |

699.8 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C33H49N9O8/c1-19(2)28(41-27(44)16-35)31(47)40-25(14-20-8-10-22(43)11-9-20)32(48)42-13-5-7-26(42)30(46)39-24(15-21-17-36-18-37-21)29(45)38-23(33(49)50)6-3-4-12-34/h8-11,17-19,23-26,28,43H,3-7,12-16,34-35H2,1-2H3,(H,36,37)(H,38,45)(H,39,46)(H,40,47)(H,41,44)(H,49,50)/t23-,24-,25-,26-,28-/m0/s1 |

Clave InChI |

RTKCCHKIDOPIQT-MGAMHGSISA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

Apariencia |

Solid powder |

Otros números CAS |

146935-77-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

GVYPHK |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

C111 peptide Gly-Val-Tyr-Pro-His-Lys glycyl-valyl-tyrosyl-prolyl-histidyl-lysine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![alpha-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride](/img/structure/B1668112.png)